molecular formula C20H18FN3O3S B11203829 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide

Cat. No.: B11203829
M. Wt: 399.4 g/mol
InChI Key: DZXDWCPFUNWZQU-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a fluorophenyl group, a thieno[3,4-c]pyrazole core, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through a series of cyclization reactions involving appropriate precursors. . The final step involves the attachment of the dimethylbenzamide moiety through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for the cyclization steps and the employment of high-throughput screening techniques to identify the most efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thieno[3,4-c]pyrazole core can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thieno[3,4-c]pyrazole core.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thieno[3,4-c]pyrazole core can yield sulfoxides or sulfones, while substitution reactions on the fluorophenyl group can introduce various functional groups such as nitro or alkyl groups.

Scientific Research Applications

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thieno[3,4-c]pyrazole core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-((2E)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoacetamide
  • 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones

Uniqueness

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide stands out due to its unique combination of a fluorophenyl group, a thieno[3,4-c]pyrazole core, and a dimethylbenzamide moiety. This combination imparts distinct chemical properties and biological activities that are not observed in other similar compounds .

Properties

Molecular Formula

C20H18FN3O3S

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide

InChI

InChI=1S/C20H18FN3O3S/c1-12-7-13(2)9-14(8-12)20(25)22-19-17-10-28(26,27)11-18(17)23-24(19)16-5-3-15(21)4-6-16/h3-9H,10-11H2,1-2H3,(H,22,25)

InChI Key

DZXDWCPFUNWZQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F)C

Origin of Product

United States

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